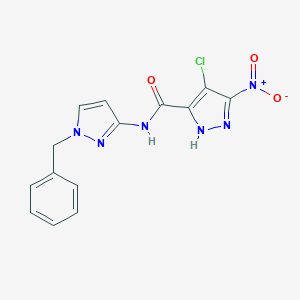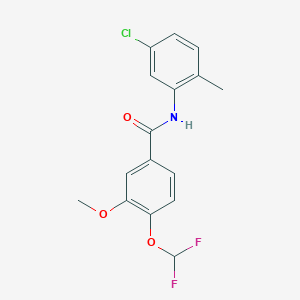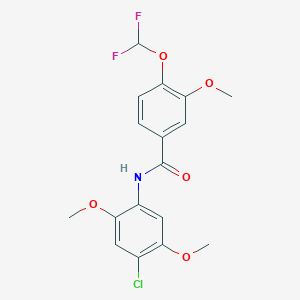![molecular formula C15H16ClN3O3 B279834 ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate, commonly known as Pyrazole, is a heterocyclic organic compound that has been extensively studied due to its potential therapeutic applications. Pyrazole has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor properties. In
作用机制
Pyrazole exerts its biological effects through several mechanisms. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Pyrazole also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the activation of inflammatory cells. Additionally, Pyrazole has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
Pyrazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Pyrazole also has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. Additionally, Pyrazole has been shown to exhibit neuroprotective effects by reducing the production of pro-inflammatory cytokines and oxidative stress.
实验室实验的优点和局限性
Pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrazole is also relatively inexpensive and readily available. However, Pyrazole has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Pyrazole also has a short half-life, which can limit its effectiveness in vivo.
未来方向
Pyrazole has several potential future directions for research. It has been suggested that Pyrazole may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Pyrazole also has potential applications in the treatment of cancer, as it has been shown to exhibit antitumor properties. Additionally, Pyrazole has been suggested to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to explore the full potential of Pyrazole in these areas.
合成方法
The synthesis of Pyrazole can be achieved through several methods, including the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a base or the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a catalyst. These methods have been extensively studied and optimized to produce high yield and purity of Pyrazole.
科学研究应用
Pyrazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor properties. Pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Pyrazole has also been shown to exhibit analgesic and antipyretic properties by inhibiting the production of prostaglandins, which are involved in pain and fever.
属性
分子式 |
C15H16ClN3O3 |
|---|---|
分子量 |
321.76 g/mol |
IUPAC 名称 |
ethyl 4-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16ClN3O3/c1-4-22-15(21)10-5-7-11(8-6-10)17-14(20)13-12(16)9(2)18-19(13)3/h5-8H,4H2,1-3H3,(H,17,20) |
InChI 键 |
XUGHEQHMYJVHDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)
![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)


![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)


![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)
